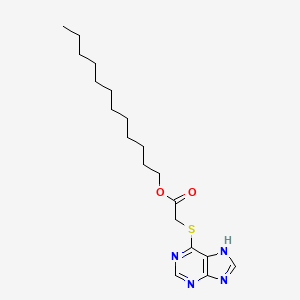

dodecyl (7H-purin-6-ylsulfanyl)acetate

Description

Properties

Molecular Formula |

C19H30N4O2S |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

dodecyl 2-(7H-purin-6-ylsulfanyl)acetate |

InChI |

InChI=1S/C19H30N4O2S/c1-2-3-4-5-6-7-8-9-10-11-12-25-16(24)13-26-19-17-18(21-14-20-17)22-15-23-19/h14-15H,2-13H2,1H3,(H,20,21,22,23) |

InChI Key |

GWBDMEDFJRBYAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CSC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Preclinical Biological Activity Profiles of 7h Purin 6 Ylsulfanyl Acetate Derivatives

Antineoplastic and Cytotoxic Investigations

The modification of 6-mercaptopurine (B1684380) at the sulfur position has been a key strategy in developing prodrugs with enhanced cytotoxic profiles and improved pharmacological properties. The (7H-Purin-6-ylsulfanyl)acetate scaffold allows for esterification with various alcohols, creating a library of derivatives with differing lipophilicity, which can influence cell penetration and activity.

In vitro Inhibition of Cell Proliferation

Derivatives of 6-mercaptopurine have demonstrated potent inhibition of cancer cell proliferation in various in vitro models. Studies on S-allylthio derivatives of 6-mercaptopurine (6-MP) found that these compounds inhibit cell growth in a concentration-dependent fashion and are more effective at inducing apoptosis than the original 6-MP molecule. nih.gov The increased hydrophobicity of these derivatives is thought to facilitate better penetration into cells. nih.gov Once inside, it is proposed that these prodrugs can release the active 6-MP molecule. nih.gov

Similarly, N-(purin-6-yl)aminoalkanoyl derivatives have been shown to possess high cytotoxic activity. nih.gov The structural integrity, including the purine (B94841) core and the linker chain, is considered critical for their ability to inhibit cell proliferation. nih.gov Research on other complex 6-MP derivatives has also indicated that they can be more cytotoxic than 6-MP across a range of cell lines, with the exception of certain leukemia histotypes. scienceandnature.org

Activity Against Specific Cancer Cell Lines (e.g., MCF-7, K-562, L1210)

The cytotoxic effects of (7H-Purin-6-ylsulfanyl)acetate derivatives and related compounds have been quantified against a panel of human cancer cell lines. While specific data for dodecyl (7H-purin-6-ylsulfanyl)acetate is not extensively detailed in the reviewed literature, studies on analogous S-substituted and N-substituted 6-mercaptopurine derivatives provide insight into their potential activity spectrum.

For instance, certain N-[omega-(purin-6-yl)aminoalkanoyl] derivatives have shown significant cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. nih.gov Another study involving a different 6-MP derivative reported potent activity against non-small cell lung cancer (HOP-92, NCI-H522), melanoma (LOX IMVI, MALME-3M, M14, SK-MEL-2, SK-MEL-5), and renal cancer (TK-10) cell lines. scienceandnature.org The breast cancer cell line MCF-7 is also a common target in evaluating the cytotoxicity of novel compounds. mdpi.com

The table below summarizes representative cytotoxic activity of various purine derivatives against different cancer cell lines, illustrating the potential of this class of compounds.

Table 1: Representative Cytotoxic Activity of Purine Derivatives Against Cancer Cell Lines This table is illustrative of the types of data generated for purine derivatives. Values are presented as IC₅₀ or GI₅₀ (µM), representing the concentration required to inhibit 50% of cell growth.

| Compound Class | Cell Line | Cell Type | Activity (IC₅₀/GI₅₀ in µM) |

|---|---|---|---|

| Polyoxygenated Diterpenoids | MCF-7 | Human Breast Carcinoma | 3.1 - 11.9 µg/mL |

| Polyoxygenated Diterpenoids | HepG2 | Human Hepatocellular Carcinoma | 3.1 - 11.9 µg/mL |

| Sarcophinediol | MCF-7 | Human Breast Carcinoma | 9.9 |

| Sarcotrocheliol acetate (B1210297) | MCF-7 | Human Breast Carcinoma | 2.4 |

Note: The data in this table is derived from studies on various cytotoxic compounds to illustrate testing paradigms and does not represent direct results for this compound but for other molecules tested against the specified cell lines. mdpi.com

Analogous Thiopurine Antineoplastic Activity and Mechanisms

The antineoplastic mechanisms of (7H-purin-6-ylsulfanyl)acetate derivatives are understood through the well-documented activity of analogous thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (B1684491) (6-TG). nih.govwikipedia.org These compounds function as prodrugs that, after cellular uptake, undergo enzymatic conversion into their active forms. nih.govmdpi.com

The primary mechanism involves a multi-step metabolic activation:

Conversion: 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into thioguanosine monophosphate (TGMP). wikipedia.org

Inhibition of Purine Synthesis: TGMP and its subsequent metabolites inhibit key enzymes involved in the de novo synthesis of purine nucleotides, thereby disrupting the production of DNA and RNA precursors. wikipedia.org

Incorporation into Nucleic Acids: The metabolites, collectively known as thioguanine nucleotides (TGNs), are incorporated into both DNA and RNA. nih.gov The integration of these fraudulent bases, particularly into DNA (as DNA-TG), is a major source of their cytotoxicity. nih.gov

Induction of Apoptosis: The presence of TGNs in DNA can lead to structural distortions and mismatches. nih.gov This damage activates the cellular mismatch repair (MMR) system. Futile attempts by the MMR system to repair these lesions can trigger a cascade of events leading to programmed cell death, or apoptosis. nih.gov

This disruption of nucleic acid synthesis and integrity is particularly effective against rapidly dividing cells, such as those found in cancerous tissues.

Antimicrobial Efficacy Assessment

In addition to their anticancer properties, derivatives of 6-mercaptopurine have been evaluated for their efficacy against various microbial pathogens.

Antibacterial Studies Against Gram-Positive and Gram-Negative Strains

Several novel heterocyclic derivatives of 6-mercaptopurine have been synthesized and assessed for their antibacterial properties. rdd.edu.iq These studies have shown that certain derivatives possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. rdd.edu.iq

In one such study, synthesized derivatives demonstrated activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus pyogenes, as well as the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. rdd.edu.iq Specific structural modifications were found to influence the antibacterial spectrum and potency. For example, one purine-6-thio acetyl amido benzothiazole (B30560) derivative was most effective against S. aureus, while another showed the best activity against P. aeruginosa. rdd.edu.iq The parent compound 6-mercaptopurine has also been shown to act synergistically with conventional antibiotics like macrolides against certain bacteria. nih.gov

Table 2: Representative Antibacterial Activity of 6-Mercaptopurine Derivatives This table summarizes the observed activity of synthesized 6-MP derivatives against various bacterial strains.

| Bacterial Strain | Gram Stain | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Positive | Yes rdd.edu.iq |

| Streptococcus pyogenes | Positive | Yes rdd.edu.iq |

| Escherichia coli | Negative | Yes rdd.edu.iq |

Antifungal Activity Evaluation

The antimicrobial screening of novel 6-mercaptopurine derivatives has also extended to their potential effects on fungal pathogens. rdd.edu.iq In studies where antifungal activity was evaluated, the performance of the test compounds was compared against standard antifungal agents like nystatin. rdd.edu.iq While detailed results on the extent of antifungal efficacy are specific to the derivative being tested, the inclusion of such screening highlights the exploration of these compounds for a broad range of antimicrobial applications. rdd.edu.iqnih.gov

Antimalarial and Antileishmanial Potentials of Related Thiols

The emergence of drug-resistant strains of Plasmodium falciparum and Leishmania species necessitates the discovery of novel therapeutic agents. Thiopurine derivatives have shown promise in this area.

A series of novel 6-thiopurine derivatives featuring a 1,2,3-triazole moiety were synthesized and evaluated for their antimalarial and antileishmanial activities. nih.gov Several of these compounds demonstrated higher inhibition of parasite multiplication than the standard drug, chloroquine, in in vivo antimalarial assays. nih.gov Specifically, one derivative exhibited activity against three different Leishmania species in vitro. nih.gov Importantly, these compounds did not show cytotoxicity against mammalian cells, suggesting a favorable selectivity profile. nih.gov

Further research into guanine (B1146940) derivatives has identified 6-thioguanine as a compound with notable antimalarial activity. researchgate.net In vitro studies against P. falciparum strains 3D7 and Dd2 revealed EC₅₀ values of 15.7 µM and 18.6 µM, respectively. researchgate.net Ex vivo tests on field isolates of P. falciparum also showed promising results, with EC₅₀ values ranging from 4.1 to 15.0 µM. researchgate.net

The antileishmanial potential of purine analogues has also been a subject of investigation. One study reported that a tricyclic purine derivative, 8,9-dihydro-7H- nih.govacs.orgthiazepino[3,2,4-hi]purine hydrofloride, displayed activity against Leishmania amazonensis and Leishmania chagasi. researchgate.net Other research has explored thiourea-based derivatives, which have demonstrated significant in vitro potency against various Leishmania species, including L. major, L. tropica, and L. donovani, with some compounds exhibiting IC₅₀ values in the low submicromolar range. nih.gov

| Compound | Target Organism | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| 6-Thiopurine-triazole derivative (Compound 14) | Leishmania species | In vitro activity | Active against three species | nih.gov |

| 6-Thioguanine | Plasmodium falciparum (3D7) | EC₅₀ | 15.7 µM | researchgate.net |

| 6-Thioguanine | Plasmodium falciparum (Dd2) | EC₅₀ | 18.6 µM | researchgate.net |

| 8,9-dihydro-7H- nih.govacs.orgthiazepino[3,2,4-hi]purine hydrofloride | Leishmania amazonensis, L. chagasi | Antiproliferative activity | Active | researchgate.net |

Anti-inflammatory Properties of Purine Derivatives

Purine derivatives have demonstrated significant anti-inflammatory potential through various mechanisms. nih.govnih.govderpharmachemica.com Research has explored their ability to modulate inflammatory pathways, making them promising candidates for the development of new anti-inflammatory drugs. nih.govderpharmachemica.com

A study on purine-2,6-dione-based derivatives identified compounds with both analgesic and anti-inflammatory activities, which are thought to involve the antagonism of the TRPA1 channel and inhibition of phosphodiesterases PDE4/7. nih.gov Another series of 1-substituted-8-thioxo-3,7-dihydropurine-2,6-diones also exhibited good to excellent anti-inflammatory effects when compared to the reference drug indomethacin. derpharmachemica.com

In vitro assays are crucial for the preliminary screening of anti-inflammatory compounds. Protein denaturation is a known cause of inflammation, and its inhibition is a marker for anti-inflammatory activity. nih.govnih.gov Similarly, the stabilization of red blood cell (RBC) membranes, which are analogous to lysosomal membranes, can indicate an anti-inflammatory effect by preventing the release of pro-inflammatory enzymes. nih.govresearchgate.net

A series of purine analogues were synthesized and evaluated for their in vitro anti-inflammatory efficacy. rsc.orgrsc.org These compounds demonstrated significant inhibition of albumin denaturation and stabilization of RBC membranes. rsc.orgrsc.org The IC₅₀ values for the inhibition of egg albumin denaturation for some of these compounds were found to be lower than that of the standard drug indomethacin. rsc.org

| Assay | Compound Class | Observation | Source |

|---|---|---|---|

| Protein Denaturation Inhibition | Purine Analogues (5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- nih.govacs.orgfrontiersin.org-triazolo[1,5-a] nih.govnih.govmdpi.comtriazine-2-carboxamides) | Significant inhibition of albumin denaturation. | rsc.orgrsc.org |

| RBC Membrane Stabilization | Purine Analogues (5-amino-7-(substituted)-N-(4-sulfamoylphenyl)-4,7-dihydro- nih.govacs.orgfrontiersin.org-triazolo[1,5-a] nih.govnih.govmdpi.comtriazine-2-carboxamides) | Effective stabilization of RBC membranes. | rsc.orgrsc.org |

Antiviral Activities of Related Purine Analogues

Purine analogues are a well-established class of antiviral agents, with many clinically approved drugs belonging to this category. researchgate.net Their structural similarity to natural purines allows them to interfere with viral replication processes. acs.orgnih.govmdpi.com

Research has shown that purine morpholine (B109124) nucleoside analogues containing a sulfonamide fragment possess inhibitory activity against the Pepper mild mottle virus (PMMoV). nih.gov Another study on purine nucleoside derivatives with a sulfonamide moiety demonstrated antiviral activities against potato virus Y (PVY), cucumber mosaic virus (CMV), and tobacco mosaic virus (TMV). acs.org One compound, in particular, exhibited curative and protective activities against PVY and CMV that were superior to the commercial agents ningnanmycin (B12329754) and ribavirin. acs.org

The antiviral spectrum of purine derivatives is broad, with some compounds showing activity against human viruses. acs.org For instance, certain N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of purines have been found to be active against retroviruses. acs.org However, it is noteworthy that the substitution of an oxygen atom at position 6 with a sulfur atom in some PMEA derivatives did not result in antiviral activity. acs.org

Immunomodulatory Research of Thiopurines

Thiopurines, including azathioprine, mercaptopurine, and thioguanine, are well-known immunomodulating agents. oup.comelsevier.esbmj.com They are primarily used to maintain remission in patients with inflammatory bowel disease (IBD). oup.comelsevier.es

The immunosuppressive effects of thiopurines are mediated through their conversion to thioguanine nucleotides (TGNs). frontiersin.org These metabolites can be incorporated into DNA, leading to apoptosis of activated T-lymphocytes. frontiersin.org Additionally, 6-thioguanosine (B559654) triphosphate (6-TGTP) can inhibit the GTPase Rac1, which is crucial for T-cell proliferation, thereby repressing immune responses. frontiersin.orgoup.com

The effectiveness of thiopurines can be influenced by individual variations in their metabolism, which has led to the practice of therapeutic drug monitoring to optimize treatment. nih.gov Combination therapy of thiopurines with other agents, such as anti-TNF biologics, has also been shown to be beneficial in some cases. oup.com

Other Biological Activities (e.g., Antioxidant Potential)

Beyond their specific antimicrobial and immunomodulatory roles, purine derivatives possess a range of other biological activities, including antioxidant properties. nih.govmdpi.com Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities are of significant therapeutic interest.

Several purine derivatives, such as caffeine (B1668208) and uric acid, are known for their neuroprotective properties, which are, in part, attributed to their antioxidant activity. nih.gov Synthetic pyrimidine (B1678525) derivatives have also been designed and shown to have moderate to good antioxidant activity in various assays, including the DPPH radical scavenging and lipid peroxidation inhibition assays. mdpi.com The antioxidant properties of these compounds are often linked to their chemical structure and the presence of specific functional groups. nih.gov

Mechanistic Insights into the Biological Actions of 7h Purin 6 Ylsulfanyl Acetate Compounds

Modulation of Purine (B94841) Metabolism Pathways

The purine ring is a fundamental component of cellular building blocks and signaling molecules. Consequently, compounds that interfere with purine metabolism can have profound effects on cell growth and proliferation.

Inhibition of De Novo Purine Synthesis

The de novo purine synthesis pathway is a critical process for generating purine nucleotides, which are essential for DNA and RNA synthesis. This pathway is often upregulated in rapidly proliferating cells, such as cancer cells, making it a key target for therapeutic intervention.

6-mercaptopurine (B1684380) (6-MP), the parent compound of the (7H-purin-6-ylsulfanyl)acetate series, is a well-established inhibitor of de novo purine synthesis. nih.govnih.gov As a prodrug, 6-MP is metabolized intracellularly to its active form, thioinosine monophosphate (TIMP). TIMP then exerts its effects through multiple mechanisms:

Feedback Inhibition: It mimics the natural purine nucleotides, leading to the feedback inhibition of key enzymes in the de novo synthesis pathway, thereby shutting down the production of new purines.

Incorporation into Nucleic Acids: Thiopurine nucleotides can be incorporated into DNA and RNA, leading to dysfunctional nucleic acids and ultimately triggering cell death. nih.gov

The dodecyl ester of (7H-purin-6-ylsulfanyl)acetate, being a lipophilic derivative of 6-mercaptopurine, could potentially act as a prodrug. The long alkyl chain may enhance its ability to cross cell membranes, leading to higher intracellular concentrations of the active 6-mercaptopurine core, which would then inhibit de novo purine synthesis. The sustained release of 6-mercaptopurine from such an ester could offer a different pharmacokinetic profile compared to the parent drug. nih.gov

Interaction with Purine Salvage Enzymes (e.g., Purine Nucleoside Phosphorylase (PNP))

The purine salvage pathway recycles purine bases from the degradation of nucleic acids. Purine nucleoside phosphorylase (PNP) is a key enzyme in this pathway, catalyzing the phosphorolysis of purine nucleosides to their respective bases. nih.gov Inhibition of PNP is a therapeutic strategy for certain cancers and autoimmune diseases. While direct studies on dodecyl (7H-purin-6-ylsulfanyl)acetate's interaction with PNP are not available, the 6-thiopurine scaffold is known to interact with enzymes of the purine salvage pathway. For instance, 6-mercaptopurine is a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), another key enzyme in the salvage pathway, which converts it to the active TIMP.

Enzyme and Receptor Target Interactions

Beyond purine metabolism, the purine scaffold is a versatile structure that can be adapted to interact with a wide range of other protein targets.

Kinase Inhibition (e.g., FGFR3, Hsp90, Tyrosine Kinases, Serine/Threonine Kinases)

Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The purine ring is a common feature in many kinase inhibitors due to its ability to mimic the adenine (B156593) moiety of ATP, the natural substrate for kinases.

Research on derivatives of the (7H-purin-6-ylsulfanyl)acetate scaffold has demonstrated their potential as kinase inhibitors. For example, a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were synthesized and found to be potent inhibitors of Akt1 and Abl tyrosine kinase. This highlights that the 6-purinylthio moiety can be a key pharmacophore in the design of kinase inhibitors. The dodecyl chain of this compound could potentially occupy hydrophobic pockets within the kinase active site, a strategy often employed in the design of potent and selective inhibitors.

Adenosine (B11128) Receptor (A1, A2A, A2B, A3) Agonism or Antagonism

Adenosine receptors are a family of G protein-coupled receptors that are involved in a wide array of physiological processes. The endogenous ligand for these receptors is adenosine, a purine nucleoside. Consequently, purine analogues are frequently explored as modulators of adenosine receptor activity.

While there is no specific data on the interaction of this compound with adenosine receptors, the purine core is the fundamental structure for ligand recognition. The nature and position of substituents on the purine ring determine the affinity and selectivity for the different receptor subtypes (A1, A2A, A2B, and A3). For instance, modifications at the N6 and C2 positions of the purine ring have been shown to be critical for adenosine receptor binding and activity. It is plausible that (7H-purin-6-ylsulfanyl)acetate derivatives could be designed to act as either agonists or antagonists at these receptors, depending on the specific structural features incorporated.

Xanthine (B1682287) Oxidoreductase (XOR) Inhibition

Xanthine oxidoreductase (XOR) is the enzyme responsible for the final two steps of purine catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. Inhibition of XOR is a primary treatment for hyperuricemia and gout. Given that 6-mercaptopurine is a purine analogue, it and its derivatives have the potential to interact with XOR. However, detailed studies on the inhibitory activity of this compound against XOR are not currently available in the literature.

UDP-Glucose Dehydrogenase (UDPGDH) Inhibition

UDP-glucose dehydrogenase (UDPGDH) is a critical enzyme in the uronic acid pathway, responsible for the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. UDP-glucuronic acid is an essential precursor for the biosynthesis of glycosaminoglycans and for the glucuronidation of various xenobiotics and endogenous compounds. Inhibition of UDPGDH can, therefore, have significant physiological consequences.

Research into the inhibitory effects of purine analogs on UDPGDH has revealed that 6-thiopurine, a compound structurally related to the core of this compound, exhibits weak to no direct inhibition of the enzyme. youtube.com However, its oxidative metabolites have demonstrated considerable inhibitory potential. youtube.com A study investigating the interaction of 6-thiopurine and its metabolites with UDPGDH found that 6-thiouric acid, a primary and highly retained metabolite, showed a nearly six-fold increase in inhibitory potency compared to the parent compound. youtube.com Other metabolites, such as 6-thioxanthine (B131520) and 8-hydroxy-6-thiopurine, also displayed significant inhibition. youtube.com These findings suggest that the oxidation at the C2 and C8 positions of the purine ring is pivotal for the inhibition of UDPGDH. youtube.com

Table 1: Inhibitory Constants (Ki) of 6-Thiopurine and its Metabolites against UDPGDH

| Compound | Ki (µM) |

|---|---|

| 6-Thiopurine | 288 |

| 6-Thiouric Acid | 7 |

| 6-Thioxanthine | 54 |

| 8-OH-6-Thiopurine | 14 |

Data sourced from a study on the inhibition of UDP-glucose dehydrogenase by 6-thiopurine and its oxidative metabolites. youtube.com

The mechanism of inhibition by these metabolites was found to be competitive with respect to the substrate, UDP-glucose. This indicates that the purine analogs likely bind to the active site of the enzyme, competing with the natural substrate. While these results highlight the potential for purine-6-ylsulfanyl derivatives to modulate UDPGDH activity, the specific inhibitory profile of this compound remains to be elucidated.

Modulation of Microtubule-Severing Enzymes (e.g., Katanin)

Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Microtubule-severing enzymes, such as katanin, play a crucial role in regulating microtubule dynamics by generating internal breaks in the microtubule lattice. nih.govacs.orgnih.gov Katanin, an AAA ATPase, utilizes the energy from ATP hydrolysis to sever microtubules, a process vital for mitotic spindle formation and other cellular functions. mdpi.com

Recent research has identified purine-based compounds as a promising class of inhibitors for microtubule-severing enzymes. nih.gov A computational screening of a large library of purine-type compounds from the PubChem database led to the identification of two potent katanin inhibitors. nih.govplos.org Molecular docking and dynamics simulations revealed that these compounds effectively bind to katanin and alter its conformation, suggesting a mechanism of inhibition that could interfere with its microtubule-severing activity. nih.govplos.org The binding affinity of the most potent compound was found to be stronger than that of ATP, the enzyme's natural energy source. nih.gov

Although these studies did not specifically investigate this compound, they establish a clear precedent for the potential of purine analogs to target and inhibit katanin. The inhibition of katanin could disrupt mitotic progression and cell proliferation, making it an attractive target for anticancer therapies. Further investigation is required to determine if this compound or other (7H-Purin-6-ylsulfanyl)acetate derivatives can indeed function as katanin inhibitors.

Other Enzyme Inhibitory Potentials

Beyond UDPGDH and katanin, the purine analog 6-mercaptopurine and its derivatives have been shown to possess broad antiproliferative activities, which are often a consequence of inhibiting various enzymes involved in nucleic acid metabolism. wikipedia.orgchemicalbook.comnih.gov The primary mechanism of action for 6-mercaptopurine involves its intracellular conversion to thioinosine monophosphate (TIMP). nih.gov TIMP can then inhibit several key enzymes in the de novo purine biosynthesis pathway, such as phosphoribosyl pyrophosphate amidotransferase. nih.govnih.gov This inhibition leads to a depletion of purine nucleotides necessary for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis. plos.orgnih.gov

Furthermore, some studies have suggested that purine analogs can interfere with protein synthesis by inhibiting the initiation of translation. arturorobertazzi.it This effect appears to be distinct from the inhibition of nucleic acid synthesis and represents another potential mechanism of action for this class of compounds. The diverse enzymatic inhibitory profile of 6-mercaptopurine underscores the potential for derivatives like this compound to interact with a range of cellular targets.

Interactions with Nucleic Acids and Proteins

The biological effects of purine analogs are often mediated through their direct or indirect interactions with nucleic acids and proteins. These interactions can be covalent, involving incorporation into biopolymers, or non-covalent, leading to the disruption of normal cellular processes.

Incorporation into DNA and RNA and Subsequent Cellular Effects

A well-established mechanism of action for 6-mercaptopurine is its metabolic conversion to 6-thioguanine (B1684491) nucleotides, which can then be incorporated into both DNA and RNA. nih.govplos.orgnih.gov The incorporation of these fraudulent bases into nucleic acids has profound cytotoxic consequences. When 6-thioguanine is incorporated into DNA, it can lead to DNA damage, including the formation of DNA-protein crosslinks and single-strand breaks. plos.org This damage can trigger cell cycle arrest, typically in the G2/M phase, and ultimately lead to a form of delayed cell death known as mitotic death. nih.gov

The presence of 6-thioguanine in the DNA template can also disrupt DNA replication, as it may be misread by DNA polymerases, leading to mutations. nih.gov The cellular mismatch repair system can recognize these abnormalities, but the attempt to repair the DNA containing 6-thioguanine can be futile and instead trigger apoptotic pathways. plos.org

While the incorporation of 6-thioguanine derived from 6-mercaptopurine is a key cytotoxic mechanism, it is currently unknown whether this compound can be metabolized in a similar manner to allow for its incorporation into nucleic acids.

Non-covalent Binding to Biological Macromolecules

In addition to covalent incorporation, purine analogs can also interact with biological macromolecules through non-covalent forces. Studies on 6-mercaptopurine have demonstrated its ability to bind to DNA through a non-intercalative mechanism. chemicalbook.com Spectroscopic and viscosity measurements suggest that 6-mercaptopurine likely binds in the grooves of the DNA double helix, a mode of interaction primarily driven by electrostatic forces. chemicalbook.com Molecular docking studies have further supported a groove-binding model. chemicalbook.com

Table 2: Binding Characteristics of 6-Mercaptopurine with Calf Thymus DNA

| Parameter | Value | Method |

|---|---|---|

| Binding Constant (K) | 7.48 x 10³ M⁻¹ | Fluorescence Spectroscopy |

| Binding Mode | Non-intercalative, Groove/Electrostatic | Spectroscopy & Viscosity |

| Binding Energy | -119.67 kJ/mol | Molecular Docking |

Data from a study on the interaction of 6-mercaptopurine with calf thymus DNA. chemicalbook.com

Non-covalent interactions are also fundamental to the binding of drugs to proteins. rsc.org These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, determine the affinity and specificity of a ligand for its protein target. rsc.org While there is extensive literature on the non-covalent interactions of various ligands with proteins, specific studies on the non-covalent binding of this compound to proteins are not currently available. The presence of the lipophilic dodecyl chain in this molecule could potentially influence its binding to hydrophobic pockets within proteins, a possibility that warrants future investigation.

Structure Activity Relationship Sar Studies for Dodecyl 7h Purin 6 Ylsulfanyl Acetate Analogues

Impact of Substitutions on the Purine (B94841) Ring System on Biological Activity

The purine ring is a fundamental component of nucleic acids and a common scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. Modifications to the purine ring of 6-mercaptopurine (B1684380) (a related compound) and its derivatives have been shown to significantly influence their biological activity.

Substitutions at various positions on the purine ring can modulate the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with target proteins. For instance, in a study on 6-oxo and 6-thio purine analogs, it was found that N9-substitution on the purine ring appeared to enhance antimycobacterial activity. This suggests that modifications at the N9 position of dodecyl (7H-purin-6-ylsulfanyl)acetate could be a promising strategy for improving its biological profile.

Furthermore, substitutions at the C2 and C6 positions of the purine ring have been explored. The introduction of different functional groups can alter the molecule's polarity and ability to form hydrogen bonds, which can be critical for target recognition and binding. For example, the synthesis of 2-amino and 2-chloro purine analogs has demonstrated moderate inhibitory activity against Mycobacterium tuberculosis. This indicates that even small changes to the purine core can lead to significant differences in biological effect.

In the context of anticancer activity, derivatives of 6-mercaptopurine with substitutions on the purine ring have been extensively studied. The nature of the substituent can influence the compound's mechanism of action, for instance, by altering its ability to be incorporated into DNA and RNA or to inhibit key enzymes in purine metabolism.

| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| N9 | Alkyl groups | Enhanced antimycobacterial activity | |

| C2 | Amino, Chloro | Moderate antimycobacterial activity | |

| C6 | Morpholino, Amino | Antiproliferative activity on human carcinoma, lymphoma, and leukemia cells |

Role of the Thioether Linkage (-S-) in Modulating Efficacy and Selectivity

The thioether bond is generally more stable to hydrolysis than an ester bond, which can contribute to a longer duration of action in a biological system. However, it can also be susceptible to metabolic oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's activity and clearance.

In several classes of therapeutic agents, the introduction of a thioether moiety has been shown to enhance biological activity. For instance, in the development of pleuromutilin derivatives, the incorporation of a thioether linkage at the C-14 position was found to be conducive to increasing antimicrobial activity. This is a strategy employed in all four approved pleuromutilin drugs.

The thioether linkage can also be designed to be cleavable under specific physiological conditions, allowing for the targeted release of the active purine scaffold. For example, S-allylthio derivatives of 6-mercaptopurine have been synthesized as prodrugs. These compounds are designed to release 6-mercaptopurine upon reaction with intracellular thiols like glutathione, thereby increasing the concentration of the active drug at its site of action. This approach can improve cellular penetration and overcome resistance mechanisms.

| Property | Influence of Thioether Linkage | Example Class of Compounds | Reference |

|---|---|---|---|

| Chemical Stability | Generally stable to hydrolysis | General organosulfur compounds | |

| Biological Activity | Enhancement of antimicrobial activity | Pleuromutilin derivatives | |

| Prodrug Capability | Intracellular release of active drug via thiol-disulfide exchange | S-allylthio-6-mercaptopurine | |

| Cellular Penetration | Increased lipophilicity can improve membrane permeability | S-allylthio-6-mercaptopurine |

Influence of the Dodecyl Aliphatic Chain on Pharmacological Profile

The long, twelve-carbon dodecyl chain is a significant feature of this compound, and it is expected to have a profound impact on the compound's pharmacological properties. The length and lipophilicity of this alkyl chain are key determinants of the molecule's interaction with biological membranes, its distribution in the body, and its potential to interact with hydrophobic pockets in target proteins.

Studies on other classes of molecules have demonstrated a clear relationship between alkyl chain length and biological activity. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). Shorter chain derivatives were found to be inactive, establishing a distinct structure-activity relationship. This suggests that an optimal chain length is necessary for potent activity, likely due to the need for effective interaction with the bacterial cell membrane.

The dodecyl chain in this compound would significantly increase the molecule's lipophilicity. This increased lipophilicity can enhance the compound's ability to cross cell membranes and may lead to accumulation in lipid-rich tissues. The higher hydrophobicity of S-allylthio derivatives of 6-mercaptopurine has been shown to improve their penetration into cells.

The length of the alkyl chain can also influence the physical properties of the molecule, such as its ability to form aggregates or micelles in aqueous environments. These properties can, in turn, affect the drug's formulation, delivery, and bioavailability.

| Alkyl Chain Length | Antibacterial Activity (MIC in µg/mL) | Reference |

|---|---|---|

| < C5 | Inactive | |

| C12 (n-dodecyl) | 3.9 | |

| C16 (n-hexadecyl) | 3.9 |

Significance of the Acetate (B1210297) Ester Moiety for Biological Efficacy

The acetate ester moiety in this compound is another critical component that can significantly influence the compound's biological efficacy. Ester groups are often incorporated into drug molecules to create prodrugs. Prodrugs are inactive or less active compounds that are converted into the active form in the body, often through enzymatic hydrolysis.

The acetate ester in this compound can serve to mask the polar carboxylic acid group of the corresponding (7H-purin-6-ylsulfanyl)acetic acid. This masking increases the lipophilicity of the molecule, which can enhance its absorption and ability to cross cell membranes. Once inside the cell, the ester can be cleaved by intracellular esterases to release the active carboxylic acid. This strategy is commonly used to improve the oral bioavailability of drugs containing carboxylic acid functional groups.

The rate of hydrolysis of the ester can be modulated by changing the nature of the alcohol portion of the ester. While the current compound is a dodecyl ester, variations in the ester group could be explored to fine-tune the rate of activation and the duration of action.

In the context of purine derivatives, the introduction of an ester group can also influence the compound's interaction with its biological target. For example, in a study of pyrimidine (B1678525) sulfonate esters containing a thioether moiety, the ester group was a key part of the pharmacophore responsible for antibacterial activity.

Bioisosteric Replacements and Their Effects on Target Interaction

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its desired biological activity. This involves replacing a functional group with another group that has similar steric, electronic, or physicochemical properties. For this compound, bioisosteric replacements could be considered for the purine ring, the thioether linkage, and the acetate ester moiety.

Purine Ring Bioisosteres: The purine ring can be replaced by other heterocyclic systems to explore different interactions with the target protein. For example, deazapurines or azapurines could be investigated. 7-deazapurines, for instance, lack the nitrogen at position 7, which can alter the hydrogen bonding pattern and metabolic stability of the molecule. In one study, 7-deazaguanine showed antimalarial activity.

Thioether Linkage Bioisosteres: The thioether linkage could be replaced with other linking groups to modulate the compound's stability and flexibility. A sulfone or a sulfoxide, for example, would introduce hydrogen bond accepting groups and alter the electronics of the linker. An ether linkage would be more resistant to oxidation, while an amide linkage would introduce a hydrogen bond donor and acceptor.

Acetate Ester Moiety Bioisosteres: The acetate ester could be replaced with other groups that can also act as prodrug moieties or interact with the target. Amides, for example, are common bioisosteres of esters and are generally more stable to hydrolysis. Other ester groups with different alkyl chains could also be explored to alter the rate of hydrolysis and the lipophilicity of the molecule.

The thoughtful application of bioisosteric replacements can lead to analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

| Original Moiety | Potential Bioisostere | Potential Effect on Properties | Reference |

|---|---|---|---|

| Purine Ring | Deazapurine, Azapurine | Altered hydrogen bonding, metabolic stability, and target interaction | |

| Thioether (-S-) | Sulfoxide (-SO-), Sulfone (-SO2-), Ether (-O-), Amide (-CONH-) | Modified stability, polarity, and hydrogen bonding capabilities | |

| Acetate Ester (-OCOCH3) | Amide (-CONH2), Other Esters | Altered hydrolytic stability and prodrug activation rate |

Future Research Directions and Translational Perspectives for 7h Purin 6 Ylsulfanyl Acetate Derivatives

Development of Advanced Analytical Methods for Biological Matrices

To understand the pharmacokinetic and pharmacodynamic profiles of (7H-Purin-6-ylsulfanyl)acetate derivatives, robust and sensitive analytical methods are required for their quantification in complex biological matrices like plasma, urine, and cell lysates. creative-proteomics.com High-performance liquid chromatography (HPLC) is a standard method for analyzing purines in biological samples, but future efforts should also focus on developing novel sensor technologies for rapid and point-of-care diagnostics. nih.gov

Electrochemical Sensor Development for Detection of Purine (B94841) Derivatives

Electrochemical sensors offer a promising avenue for the simple, cost-effective, and rapid detection of purine derivatives. researchgate.net These sensors typically work by measuring the current generated from the oxidation of the purine molecule at an electrode surface. Recent advancements have focused on modifying electrode surfaces with nanomaterials to enhance sensitivity and selectivity.

For instance, a reliable electrochemical sensor was developed using a hybrid nanocomposite of ionic liquid-functionalized graphene oxide and gold nanoparticles (AuNPs) stabilized by chitosan. nih.gov This sensor demonstrated an improved electrocatalytic response to purine antimetabolites like 6-mercaptopurine (B1684380), achieving low detection limits in the nanomolar range. nih.gov Another approach utilized a carbon paste electrode coated with a copper nanotube-based metal-organic framework (MOF) for the selective determination of uric acid and xanthine (B1682287). nih.gov This enzyme-free sensor showed high sensitivity and was successfully used to measure purine levels in urine and serum samples. nih.gov

Future research should aim to adapt these technologies for the specific detection of dodecyl (7H-purin-6-ylsulfanyl)acetate and its metabolites. The development of portable, miniaturized devices based on these principles could enable real-time monitoring in clinical and research settings. researchgate.netkashanu.ac.ir

Table 1: Performance of Selected Electrochemical Sensors for Purine Derivatives

| Sensor Type (Modifier/Electrode) | Target Analyte(s) | Linear Range (μM) | Detection Limit (μM) | Source(s) |

|---|---|---|---|---|

| GrO-IL-AuNPs-Chit/CSE | 6-mercaptopurine, 6-thioguanine (B1684491) | Not specified | 0.02 - 0.04 | nih.gov |

| AuNPs/MC-PNCDs/AGCE | Guanine (B1146940), Adenine (B156593) | 0.5 - 160.0 | 0.072 (G), 0.070 (A) | researchgate.net |

Application of Surface-Enhanced Raman Spectroscopy (SERS) in Purine Research

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive optical technique capable of providing detailed molecular fingerprints from trace amounts of substances. acs.org This makes it an ideal tool for studying purine metabolism and detecting purine derivatives in biological systems. nih.gov The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, typically gold or silver. researchgate.net

Studies have shown that SERS can identify dominant purine metabolites—such as adenine, hypoxanthine (B114508), xanthine, and guanine—in bacterial supernatants, which is crucial for applications like rapid antibiotic susceptibility testing. nih.govmatilda.science A significant challenge in SERS is signal variability between substrates; however, using purine itself as an internal standard has been shown to effectively mitigate these fluctuations, increasing predictive accuracy by tenfold and allowing for robust quantification. acs.orgacs.org This approach enables accurate measurement of purine derivative concentrations in complex media, with results that align closely with those from liquid chromatography-mass spectrometry. acs.org

Future applications for (7H-Purin-6-ylsulfanyl)acetate derivatives could involve developing SERS-based assays for quantifying the parent compound and its metabolites in patient samples. This would provide a rapid, non-destructive method to study its metabolic fate and interaction with biological systems. researchgate.net

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of many anticancer and antiviral drugs. nih.gov Derivatives of 6-mercaptopurine, a close structural relative of the core of this compound, are known to function as antimetabolites. Future research should focus on elucidating the specific mechanisms of action for this class of compounds to unlock new therapeutic opportunities.

A promising area of investigation is the inhibition of protein kinases and angiogenesis, which are critical processes in cancer progression. A novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides has demonstrated potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and various cancer cell lines. nih.gov These compounds were found to be effective inhibitors of angiogenesis and specific protein kinases like Abl and Akt. nih.gov Similarly, other purine derivatives have been designed as ATP-competitive kinase inhibitors, leveraging the structural similarity of the purine core to ATP. acs.org

Given these precedents, this compound derivatives should be systematically screened against a panel of cancer cell lines and protein kinases. nih.gov Mechanistic studies could reveal whether their primary mode of action is cytotoxicity via DNA incorporation, inhibition of key signaling pathways, or other novel mechanisms like the induction of apoptosis. nih.gov

Table 2: Biological Activities of Selected Purine Derivatives

| Compound Class | Target Cell Line(s) / Pathway | Observed Activity | Source(s) |

|---|---|---|---|

| N-(purin-6-yl)aminoalkanoyl derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity; DNA biosynthesis inhibition | nih.gov |

| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | HUVECs, various cancer cells | Anti-proliferative, angiogenesis inhibition, Abl/Akt kinase inhibition | nih.gov |

Rational Design of Second-Generation Analogues with Improved Biological Profiles

Building on initial biological findings, the rational design of second-generation analogues can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. This process involves making systematic structural modifications based on an understanding of structure-activity relationships (SAR). nih.gov

Recent advances in the synthesis of purine derivatives provide a rich toolbox for chemical modification. rsc.org For (7H-Purin-6-ylsulfanyl)acetate derivatives, key areas for modification include:

The Alkyl Ester Chain: The dodecyl group confers significant lipophilicity. Varying the length and branching of this alkyl chain could modulate cell permeability, solubility, and metabolic stability.

The Purine Core: Modifications to the purine ring system, such as the introduction of substituents at the C2 or C8 positions or the replacement of nitrogen atoms (deazapurines), can alter the molecule's interaction with biological targets and prevent metabolic degradation. nih.gov

The Thioacetate Linker: The thioether and ester functionalities are potential sites for metabolic cleavage. Replacing the ester with a more stable amide or other bioisosteres could improve the compound's half-life. The synthesis of analogues with a methylene (B1212753) bridge between the purine and a ribose mimic has successfully produced second-generation inhibitors with picomolar potency. nih.gov

The de novo purine nucleotide biosynthesis (DNPNB) pathway, which is often upregulated in cancer cells, presents an attractive target for the design of novel inhibitors. nih.gov By understanding the structure of enzymes in this pathway, second-generation (7H-Purin-6-ylsulfanyl)acetate derivatives can be rationally designed to act as specific enzyme inhibitors, offering a targeted therapeutic approach. nih.gov

Q & A

Basic Question: What experimental design principles should guide the synthesis of dodecyl (7H-purin-6-ylsulfanyl)acetate?

Answer:

Synthesis optimization requires a factorial design approach to systematically evaluate variables (e.g., reaction temperature, solvent polarity, catalyst concentration). For example, a 2^k factorial design can identify interactions between parameters affecting yield and byproduct formation . Reaction fundamentals (e.g., nucleophilic substitution kinetics for purine derivatives) must align with reactor design principles, such as ensuring homogeneous mixing and controlled heat transfer . Post-synthesis purification may involve membrane separation or chromatography, validated via compendial procedures (e.g., USP standards for purity assessment) .

Basic Question: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the dodecyl chain attachment and purine-thioacetate linkage.

- High-Performance Liquid Chromatography (HPLC): Quantify purity using USP-grade reference standards and validated protocols .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and detect trace impurities.

- Thermogravimetric Analysis (TGA): Assess thermal stability, which informs storage conditions .

Advanced Question: How can researchers reconcile contradictory solubility data across different solvent systems?

Answer:

Contradictions arise from solvent polarity, hydrogen-bonding capacity, and temperature effects. Methodological steps:

- Systematic Solvent Screening: Use a ternary solvent phase diagram to map solubility limits under controlled conditions .

- Mixed-Methods Analysis: Combine quantitative solubility measurements with qualitative observations (e.g., precipitate morphology) to contextualize anomalies .

- Molecular Dynamics (MD) Simulations: Model solute-solvent interactions to predict solubility trends computationally.

- Data Triangulation: Cross-validate results using orthogonal techniques (e.g., UV-Vis spectroscopy vs. gravimetric analysis) .

Advanced Question: What methodologies are recommended for stability studies under variable pH and temperature?

Answer:

- Accelerated Stability Testing: Use Arrhenius kinetics to extrapolate degradation rates at elevated temperatures (e.g., 40°C, 60°C) .

- pH-Rate Profiling: Conduct hydrolysis experiments across a pH range (1–13) to identify degradation pathways (e.g., ester hydrolysis in acidic conditions).

- Analytical Validation: Employ stability-indicating HPLC methods per ICH guidelines, ensuring specificity for degradation products .

- Statistical Modeling: Apply multivariate analysis to isolate pH/temperature interaction effects on stability .

Advanced Question: How to design a study investigating the compound’s interaction with biological membranes?

Answer:

- Langmuir Trough Experiments: Measure surface pressure-area isotherms to assess lipid monolayer penetration efficiency .

- Fluorescence Quenching Assays: Use pyrene-labeled membranes to quantify partitioning coefficients.

- Molecular Docking: Simulate interactions with membrane proteins (e.g., adenosine receptors) to hypothesize binding sites .

- Controlled Variables: Maintain physiological pH (7.4) and ionic strength (150 mM NaCl) to mimic in vivo conditions .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., thiols).

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

- Emergency Procedures: Pre-establish protocols for inhalation/exposure incidents, referencing SDS documentation .

Advanced Question: How can computational methods enhance understanding of structure-activity relationships (SAR)?

Answer:

- Quantum Mechanical (QM) Calculations: Optimize geometry at the DFT/B3LYP level to identify reactive moieties (e.g., purine’s electron-deficient C6 position) .

- Molecular Dynamics (MD): Simulate interactions with target enzymes (e.g., kinases) to predict binding affinity and selectivity.

- QSAR Modeling: Corrogate experimental bioactivity data with descriptors (e.g., logP, polar surface area) to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.